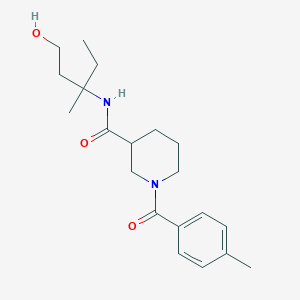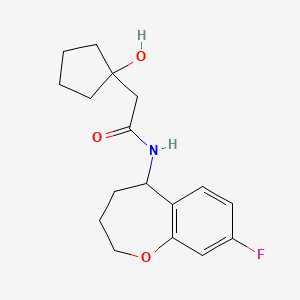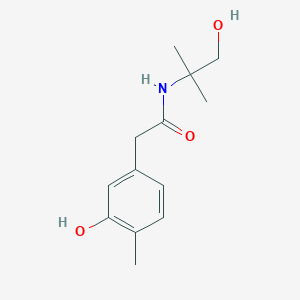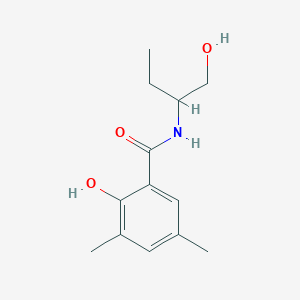
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the reduction of oxidative stress. This compound has been found to bind to amyloid-beta peptides and prevent their aggregation, which is thought to be a key factor in the development of Alzheimer's disease. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit protein aggregation and reduce oxidative stress, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to increase the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective this compound analogs that can be used in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans. Finally, research on the mechanism of action of this compound could lead to the development of new therapeutic targets for the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with piperidine-3-carboxylic acid to form 1-(4-methylbenzoyl)piperidine-3-carboxylic acid. The acid is then converted into its corresponding acid chloride, which is reacted with N-(1-hydroxy-3-methylpentan-3-yl)amine to obtain this compound.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the development of Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-hydroxy-3-methylpentan-3-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-4-20(3,11-13-23)21-18(24)17-6-5-12-22(14-17)19(25)16-9-7-15(2)8-10-16/h7-10,17,23H,4-6,11-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLIKOCGVVBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)